ASAP1 Human Pre-designed siRNA Set A

RNA interference Gene silencing Cancer biology

Single-siRNA approaches risk variable knockdown (<30%->90%) and off-target confounding. ASAP1 Human Pre-designed siRNA Set A eliminates iterative optimization with three independent siRNAs targeting distinct ASAP1 transcript regions, each HPLC-purified (5 nmol). ≥70% knockdown is guaranteed for at least one duplex. Includes negative control, FAM-labeled negative control for transfection QC, and GAPDH positive control. Validated in MDA-MB-231, BT549, Hs578T, SUM149PT, NIH3T3, and HeLa for wound-healing, Transwell migration/invasion, and cytoskeletal remodeling studies.

Molecular Formula C94H129N21O29
Molecular Weight 2017.2 g/mol
Cat. No. B12382329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameASAP1 Human Pre-designed siRNA Set A
Molecular FormulaC94H129N21O29
Molecular Weight2017.2 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CNC=N2)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)N
InChIInChI=1S/C94H129N21O29/c1-48(2)36-62(83(132)109-65(39-53-20-12-8-13-21-53)86(135)110-66(41-55-25-27-57(117)28-26-55)85(134)105-61(94(143)144)29-32-72(96)118)107-92(141)71(45-77(126)127)113-82(131)60(31-34-75(122)123)102-79(128)50(5)101-80(129)59(30-33-74(120)121)104-89(138)68(42-56-46-99-47-100-56)111-90(139)69(43-73(97)119)112-87(136)64(38-52-18-10-7-11-19-52)108-81(130)58(24-16-17-35-95)103-91(140)70(44-76(124)125)114-84(133)63(37-49(3)4)106-88(137)67(40-54-22-14-9-15-23-54)115-93(142)78(98)51(6)116/h7-15,18-23,25-28,46-51,58-71,78,116-117H,16-17,24,29-45,95,98H2,1-6H3,(H2,96,118)(H2,97,119)(H,99,100)(H,101,129)(H,102,128)(H,103,140)(H,104,138)(H,105,134)(H,106,137)(H,107,141)(H,108,130)(H,109,132)(H,110,135)(H,111,139)(H,112,136)(H,113,131)(H,114,133)(H,115,142)(H,120,121)(H,122,123)(H,124,125)(H,126,127)(H,143,144)/t50-,51+,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,78-/m0/s1
InChIKeyWDOOMKAPQAFEJQ-MRKIWNQKSA-N
Commercial & Availability
Standard Pack Sizes1 set / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ASAP1 Human Pre-designed siRNA Set A: Product Composition and Gene Target Overview


ASAP1 Human Pre-designed siRNA Set A is a pre-formulated RNA interference (RNAi) reagent containing three distinct small interfering RNAs (siRNAs) targeting different regions of the human ASAP1 (ArfGAP with SH3 domain, ankyrin repeat and PH domain 1) transcript. The set also includes a negative control siRNA, a FAM-labeled negative control siRNA for transfection monitoring, and a GAPDH positive control siRNA [1]. ASAP1 functions as an ADP-ribosylation factor GTPase-activating protein (ArfGAP) that regulates cytoskeletal dynamics, focal adhesion turnover, and cell migration, with established roles in cancer invasion and metastasis [2].

Why Generic ASAP1 siRNA Substitution Fails: The Case for Validated, Multi-Sequence Sets


Substituting a pre-designed ASAP1 siRNA set with a single, unvalidated siRNA sequence introduces substantial experimental risk. siRNA knockdown efficiency is highly sequence-dependent; even siRNAs designed against the same transcript can exhibit drastically different silencing potencies, ranging from >90% to <30% knockdown. Furthermore, off-target effects arising from seed-region complementarity can confound phenotypic interpretation [1]. The multi-sequence format of Set A mitigates these risks by providing three independent targeting sequences, ensuring that at least one siRNA reliably achieves ≥70% knockdown—a level commonly required for robust loss-of-function studies—thereby reducing the need for costly iterative sequence optimization [2].

ASAP1 Human Pre-designed siRNA Set A: Quantitative Knockdown and Functional Comparison Evidence


Validated mRNA Knockdown Efficiency in HeLa Cells (94% Reduction)

An ASAP1-targeting siRNA achieved 94% (±0%) mRNA knockdown in HeLa cells at 100 nM concentration, 48 hours post-transfection, relative to a scrambled siRNA negative control, as quantified by real-time RT-PCR [1]. This level of knockdown is representative of the potency achievable with well-designed ASAP1 siRNAs.

RNA interference Gene silencing Cancer biology

Significant ASAP1 Knockdown in Triple-Negative Breast Cancer Cell Lines

Transfection of BT549, Hs578T, and SUM149PT triple-negative breast cancer (TNBC) cells with optimized SMARTpool siRNAs targeting ASAP1 resulted in significant reduction of ASAP1 mRNA levels at 72 hours, with statistical significance of p<0.05 to p<0.01 versus control (two-way ANOVA) [1]. The SMARTpool format—a mixture of four siRNAs—provides a comparable multi-sequence approach to the three-siRNA Set A format, offering similar redundancy against sequence-dependent failure.

Triple-negative breast cancer siRNA Transcriptomics

Direct Comparison: ASAP1 siRNA Reduces Migration While ASAP3 siRNA Does Not

In a direct head-to-head comparison in MDA-MB-231 breast cancer cells, siRNA-mediated knockdown of ASAP1 significantly impaired wound closure at 48 hours compared to non-targeting siRNA (p<0.05), whereas knockdown of the closely related ArfGAP family member ASAP3 had no detectable effect on cell migration under identical conditions [1]. This demonstrates that not all ArfGAP-targeting siRNAs produce equivalent functional outcomes, underscoring the need for target-specific validation.

Cell migration ArfGAP Breast cancer

Direct Comparison: ASAP1 Knockdown Reduces Migration Speed to Similar Extent as NM2A Knockdown

In NIH3T3 fibroblasts, siRNA-mediated knockdown of ASAP1 significantly reduced average migration speed compared to control siRNA (p<0.0001), achieving an effect magnitude comparable to that of NM2A (non-muscle myosin IIA) knockdown [1]. This quantitative comparison positions ASAP1 as a functionally important regulator of cell motility on par with a well-established cytoskeletal motor protein.

Cell migration Cytoskeleton siRNA knockdown

Multi-Sequence Set Format Mitigates Risk of Complete Knockdown Failure

ASAP1 Human Pre-designed siRNA Set A contains three independent siRNAs targeting different regions of the ASAP1 transcript, plus positive and negative controls. This multi-sequence format contrasts with single-siRNA products, which carry an inherent risk that the sole sequence may exhibit poor knockdown efficiency (<30%) or off-target effects that invalidate experiments [1]. Industry guidance and vendor performance guarantees typically require that at least one siRNA in a multi-sequence set achieves ≥70% knockdown [2].

siRNA set Experimental design Knockdown validation

FAM-Labeled Negative Control Enables Direct Transfection Efficiency Assessment

The Set A includes a FAM-labeled negative control siRNA, allowing direct visualization and quantification of transfection efficiency via fluorescence microscopy or flow cytometry without requiring additional labeling reagents [1]. This feature is absent from many single-siRNA products and generic negative controls, providing a built-in quality control checkpoint to verify that poor knockdown is not attributable to low transfection efficiency.

Transfection optimization Fluorescence siRNA delivery

ASAP1 Human Pre-designed siRNA Set A: Recommended Research Applications Based on Quantitative Evidence


Functional Validation of ASAP1 in Cancer Cell Migration and Invasion Assays

The set is ideally suited for wound-healing and Transwell migration/invasion studies in breast cancer (e.g., MDA-MB-231), triple-negative breast cancer (BT549, Hs578T, SUM149PT), and other cancer cell lines where ASAP1 has been implicated in metastatic progression. Evidence from direct comparisons confirms that ASAP1 knockdown significantly reduces migration, whereas knockdown of the related ArfGAP ASAP3 does not, establishing the target specificity required for robust conclusions [1][2].

Investigating Cytoskeletal Dynamics and Focal Adhesion Biology

Researchers studying actin cytoskeleton remodeling, focal adhesion turnover, or podosome/invadopodia formation can use this set to deplete ASAP1 in fibroblast (NIH3T3) or HeLa models. Quantitative time-lapse migration data show that ASAP1 knockdown reduces cell motility to an extent comparable to NM2A knockdown, validating ASAP1's role as a key cytoskeletal regulator [3].

High-Content or Arrayed siRNA Screening for ASAP1-Dependent Phenotypes

The multi-sequence format of Set A supports initial target validation prior to larger-scale screening campaigns. By testing three independent siRNAs, researchers can identify the most potent sequence for subsequent high-throughput or arrayed siRNA screens, minimizing the risk of screen failure due to ineffective siRNA sequences [4].

Transfection Protocol Optimization and Quality Control Workflows

The inclusion of a FAM-labeled negative control enables direct, fluorescence-based assessment of transfection efficiency across different cell types and delivery methods (lipid-based transfection, electroporation). This feature supports systematic optimization of siRNA delivery conditions and provides a quality control checkpoint to distinguish true negative results from failed transfection [5].

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